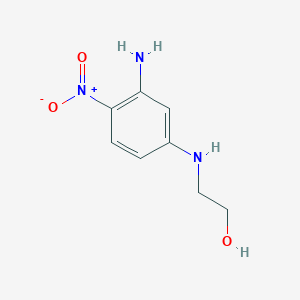
Ethanol, 2-(3-amino-4-nitrophenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-4-nitrophenylamino)ethanol ist eine organische Verbindung mit der Summenformel C8H11N3O3. Diese Verbindung zeichnet sich durch das Vorhandensein einer Ethanolgruppe aus, die an eine 3-Amino-4-nitrophenylaminogruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Amino-4-nitrophenylamino)ethanol beinhaltet typischerweise die Nitrierung von Anilin-Derivaten, gefolgt von einer Reduktion und anschließender Reaktion mit Ethanol. Der Nitrierungsprozess führt eine Nitrogruppe in den aromatischen Ring ein, die dann zu einer Aminogruppe reduziert wird. Der letzte Schritt beinhaltet die Reaktion der resultierenden Verbindung mit Ethanol unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-(3-Amino-4-nitrophenylamino)ethanol folgt ähnlichen Synthesewegen, aber im größeren Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reagenzien und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Produktionsprozess wird sorgfältig überwacht, um die Konsistenz und Qualität des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3-Amino-4-nitrophenylamino)ethanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitroso- und Nitroderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern oft Katalysatoren wie Aluminiumchlorid (AlCl3) und spezifische Reaktionsbedingungen, um den Prozess zu erleichtern.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitroso- und Nitroderivaten.
Reduktion: Umwandlung in Aminoderivate.
Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig von den eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-4-nitrophenylamino)ethanol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung komplexer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und seine Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Amino-4-nitrophenylamino)ethanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann mit Enzymen und Rezeptoren interagieren und zu verschiedenen biochemischen Wirkungen führen. Die Nitro- und Aminogruppen spielen eine entscheidende Rolle für ihre Reaktivität und ihre Wechselwirkungen mit biologischen Molekülen.
Wirkmechanismus
The mechanism of action of 2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethanol, 2-(4-Amino-3-nitrophenylamino)-
- Ethanol, 2-(2-Amino-4-nitrophenylamino)-
- Ethanol, 2-(3-Amino-2-nitrophenylamino)-
Einzigartigkeit
2-(3-Amino-4-nitrophenylamino)ethanol ist aufgrund seiner spezifischen Strukturkonfiguration einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C8H11N3O3 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2-(3-amino-4-nitroanilino)ethanol |
InChI |
InChI=1S/C8H11N3O3/c9-7-5-6(10-3-4-12)1-2-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2 |
InChI-Schlüssel |
BQMGIXCIUJBQPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NCCO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)
![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
![butyl 5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B11692680.png)

![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)
